molecular formula C7H10ClN3S B3244365 (6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-dimethyl-amine CAS No. 161611-29-6

(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-dimethyl-amine

Cat. No. B3244365
M. Wt: 203.69 g/mol
InChI Key: MTUMEVHOAPCFGL-UHFFFAOYSA-N
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Patent
US05759956

Procedure details

To a solution of 46 g 2-methylthio-4,6-dichloropyrimidine in 250 ml dioxane, were added at room temperature and over a period of 10 minutes, 65.6 ml of 40% dimethylammonia-solution in water and the mixture was stirred for one hour. The solvent was evaporated and the residue purified on silica gel with toluene as eluent to give 57.0 g (97.9%) of 2-methylthio-4-chloro-6-(N,N-dimethylamino)-pyrimidine of m.p. 102° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
65.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7](Cl)[CH:6]=[C:5]([Cl:10])[N:4]=1.[CH3:11][NH:12][CH3:13]>O1CCOCC1.O>[CH3:1][S:2][C:3]1[N:4]=[C:5]([Cl:10])[CH:6]=[C:7]([N:12]([CH3:13])[CH3:11])[N:8]=1

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
CSC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
65.6 mL
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified on silica gel with toluene as eluent

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC(=CC(=N1)Cl)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.